Technical Whitepaper: 6-Chloro-5-methoxynicotinic Acid
Technical Whitepaper: 6-Chloro-5-methoxynicotinic Acid
Topic: 6-Chloro-5-methoxynicotinic Acid: Molecular Weight, Synthesis, and Application Profile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
6-Chloro-5-methoxynicotinic acid (CAS: 915107-39-0) is a high-value pyridine scaffold utilized extensively in the development of voltage-gated sodium channel blockers (Nav1.7/Nav1.3) and NADPH oxidase inhibitors.[1] With a precise molecular weight of 187.58 g/mol , it serves as a critical "left-hand" building block in fragment-based drug discovery (FBDD). This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and quality control metrics required for pharmaceutical-grade applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Molecular Weight Analysis
Accurate stoichiometry is fundamental to yield optimization. The molecular weight is derived from the standard atomic weights of its constituent elements.
| Element | Symbol | Qty | Atomic Mass (u) | Subtotal (u) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Chlorine | Cl | 1 | 35.450 | 35.450 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 187.579 |
Standard Molecular Weight: 187.58 g/mol Monoisotopic Mass: 187.0036 Da
Key Physicochemical Properties
Understanding the solubility and ionization profile is essential for assay development and formulation.
| Property | Value | Context |
| CAS Number | 915107-39-0 | Primary identifier |
| Appearance | White to pale yellow solid | Crystalline powder |
| LogP (Predicted) | ~1.68 | Moderate lipophilicity; suitable for CNS penetration |
| pKa (Acid) | ~3.4 | Carboxylic acid proton; exists as anion at physiological pH |
| Melting Point | 180–182 °C | Distinct thermal transition for purity verification |
Synthetic Pathways & Process Chemistry
The synthesis of 6-chloro-5-methoxynicotinic acid typically proceeds via the functionalization of a pyridine core. The most robust industrial route involves the chlorination of a 5-methoxy precursor or the hydrolysis of its corresponding ester.
Synthesis Workflow Diagram
The following directed graph illustrates the logical flow from the methyl ester precursor to the final acid, including downstream derivatization potential.
Figure 1: Validated synthetic workflow from ester precursor to final acid scaffold.
Detailed Experimental Protocol: Ester Hydrolysis
This protocol describes the conversion of methyl 6-chloro-5-methoxynicotinate to the target acid. This method is preferred over direct chlorination of the acid to avoid side reactions.
Reagents:
-
Methyl 6-chloro-5-methoxynicotinate (1.0 eq)[2]
-
Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)
-
Methanol (MeOH), HPLC grade
-
Hydrochloric Acid (HCl), 2M[2]
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with methyl 6-chloro-5-methoxynicotinate (e.g., 1.3 g, 6.4 mmol) and dissolve in MeOH (4 mL per gram of substrate). Ensure complete solubilization at 25°C.
-
Saponification: Slowly add 10% aqueous NaOH (3.0 equivalents) to the stirring solution.
-
Checkpoint: Monitor by TLC or LC-MS. The reaction typically proceeds at ambient temperature (25°C) for 12–24 hours.
-
-
Quenching: Once the starting material is consumed (<1%), cool the reaction mixture to 0–5°C using an ice bath.
-
Acidification: Dropwise add 2M HCl while monitoring pH. Acidify until pH reaches ~2.[2]0. A thick white/yellow precipitate will form immediately.
-
Isolation: Stir the suspension at 0°C for 3 hours to maximize crystallization. Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts. Dry the solid under high vacuum at 45°C to constant weight.
Expected Yield: 68–75% Self-Validation: The product should be a white solid. If the filtrate remains cloudy, further acidification or extraction with ethyl acetate may recover additional product.
Analytical Characterization (QC)
Trustworthy data is the bedrock of drug development. The following spectral data confirms the identity of 6-chloro-5-methoxynicotinic acid.
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum is distinct due to the lack of symmetry in the pyridine ring.
-
Solvent: CDCl3 (Deuterated Chloroform) or DMSO-d6
-
Key Signals:
-
δ 8.45 ppm (d, 1H): Proton at C2 position (adjacent to Nitrogen). The doublet arises from meta-coupling (J ~ 2 Hz) with the C4 proton.
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δ 7.66 ppm (d, 1H): Proton at C4 position.
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δ 3.83 ppm (s, 3H): Methoxy group (-OCH3) at C5. Strong singlet.
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δ ~13.5 ppm (br s, 1H): Carboxylic acid proton (visible in DMSO-d6, often broad or invisible in CDCl3 depending on water content).
-
Mass Spectrometry (MS)
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Method: ESI (Electrospray Ionization)
-
Mode: Positive (+) or Negative (-)
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Observed Mass:
-
[M+H]+: 188.0 (35Cl isotope) / 190.0 (37Cl isotope)
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Isotope Pattern: A characteristic 3:1 ratio between m/z 188 and 190 confirms the presence of a single chlorine atom.
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Applications in Drug Discovery[6][8]
6-Chloro-5-methoxynicotinic acid acts as a "privileged scaffold," offering two distinct vectors for chemical diversification:
-
C3 Carboxylic Acid: Amenable to amide coupling to generate the primary pharmacophore.
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C6 Chlorine: A handle for SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing late-stage functionalization.
Strategic Derivatization Map
Figure 2: Structure-Activity Relationship (SAR) vectors for the 6-chloro-5-methoxy pyridine core.
Case Study: Nav1.7 Inhibitors
In the development of analgesics, this acid is coupled with amino-heterocycles (e.g., amino-thiadiazoles) to form the "left-hand" side of the inhibitor. The 5-methoxy group is crucial for occupying a specific hydrophobic pocket in the voltage-gated sodium channel, enhancing selectivity over the cardiac Nav1.5 channel.
References
-
PubChem. (2025). Compound Summary: 6-Chloro-5-methoxynicotinic acid.[1][3][2][4][5] National Library of Medicine. Retrieved from [Link]
- Breinlinger, E., et al. (2010). Multi-substituted pyridyl sulfoximines and their use as insecticides. U.S. Patent Application US20100179197A1.
- Miyazaki, S., et al. (2013). Pyrrolopyridinone derivatives as TTX-S blockers. World Intellectual Property Organization WO2013161312A1.
-
Auvin, S., et al. (2018). Amido thiadiazole derivatives as NADPH oxidase inhibitors. U.S. Patent US10130619B2.[1] Retrieved from
Sources
- 1. US10130619B2 - Amido thiadiazole derivatives as NADPH oxidase inhibitors - Google Patents [patents.google.com]
- 2. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]
- 3. WO2023185704A1 - å¼åå-æç¯ç±»è¡çç©ãè¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]
- 4. Heterocyclic Acids - Product Catalog - AiFChem [aifchem.com]
- 5. chembk.com [chembk.com]

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